molecular formula C29H27N9O B12378926 Vegfr/parp-IN-1

Vegfr/parp-IN-1

Katalognummer: B12378926
Molekulargewicht: 517.6 g/mol
InChI-Schlüssel: DCYHJVFMNYSPNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vegfr/parp-IN-1 is a dual inhibitor targeting both vascular endothelial growth factor receptor (VEGFR) and poly ADP-ribose polymerase (PARP). This compound has shown significant potential in cancer treatment due to its ability to inhibit two critical pathways involved in tumor growth and survival .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr/parp-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and scientific publications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Vegfr/parp-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .

Wissenschaftliche Forschungsanwendungen

Vegfr/parp-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

Vegfr/parp-IN-1 exerts its effects by inhibiting both VEGFR and PARP. VEGFR inhibition leads to reduced angiogenesis, thereby limiting tumor blood supply. PARP inhibition impairs DNA repair mechanisms, leading to increased DNA damage and cell death. The combination of these effects results in potent anti-tumor activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Vegfr/parp-IN-1 is unique due to its dual inhibition of both VEGFR and PARP, which allows it to target two critical pathways simultaneously. This dual action enhances its therapeutic potential and distinguishes it from other compounds that target only one pathway .

Eigenschaften

Molekularformel

C29H27N9O

Molekulargewicht

517.6 g/mol

IUPAC-Name

2-[5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylphenyl]-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C29H27N9O/c1-16-8-9-18(14-22(16)28-33-23-7-5-6-21(27(30)39)26(23)35-28)32-29-31-13-12-25(34-29)37(3)19-10-11-20-17(2)38(4)36-24(20)15-19/h5-15H,1-4H3,(H2,30,39)(H,33,35)(H,31,32,34)

InChI-Schlüssel

DCYHJVFMNYSPNT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)C5=NC6=C(C=CC=C6N5)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.